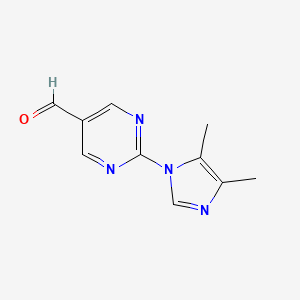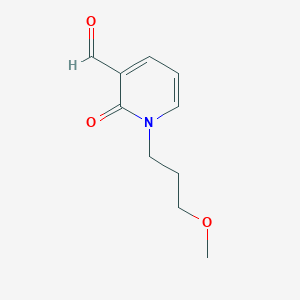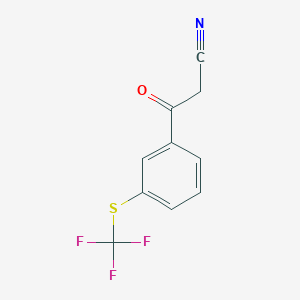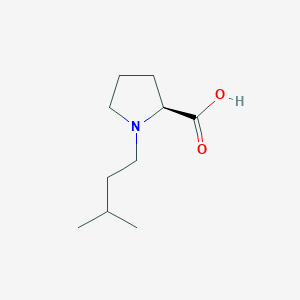
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 2-chloroethyl group, a methyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole ring or the phenyl group.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins, leading to the inhibition of cellular processes. The compound can also modulate enzyme activity by binding to active sites or allosteric sites, affecting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mustard Gas (Bis(2-chloroethyl)sulfide): A well-known alkylating agent with similar chloroethyl groups but different overall structure and applications.
Chlorambucil: Another alkylating agent used in chemotherapy with a similar mechanism of action but different chemical structure.
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment, sharing the chloroethyl functional group
Uniqueness
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C12H13ClN2/c1-9-11(7-8-13)12(15-14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
QCRFWQAIYARNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13330738.png)



![2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13330758.png)
![[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol](/img/structure/B13330773.png)


![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)



![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)
